molecular formula C18H18N4O4S B11433511 Benzyl 2-((2,6,8-trimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetate

Benzyl 2-((2,6,8-trimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetate

Cat. No.: B11433511
M. Wt: 386.4 g/mol
InChI Key: BAMGCRSVEHFMFG-UHFFFAOYSA-N
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Description

BENZYL 2-({2,6,8-TRIMETHYL-5,7-DIOXO-5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-YL}SULFANYL)ACETATE is a complex organic compound with a unique structure that includes a diazino-pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BENZYL 2-({2,6,8-TRIMETHYL-5,7-DIOXO-5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-YL}SULFANYL)ACETATE typically involves the reaction of benzyl acetate with a diazino-pyrimidine derivative under specific conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity, often involving temperature control and the use of catalysts.

Chemical Reactions Analysis

Types of Reactions

BENZYL 2-({2,6,8-TRIMETHYL-5,7-DIOXO-5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-YL}SULFANYL)ACETATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and bases (e.g., sodium methoxide). The reactions are typically carried out under controlled temperatures and in inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

BENZYL 2-({2,6,8-TRIMETHYL-5,7-DIOXO-5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-YL}SULFANYL)ACETATE has several scientific research applications:

Mechanism of Action

The mechanism of action of BENZYL 2-({2,6,8-TRIMETHYL-5,7-DIOXO-5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-YL}SULFANYL)ACETATE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects . The exact molecular targets and pathways are still under investigation, but it is believed to interact with nucleic acids and proteins .

Comparison with Similar Compounds

Properties

Molecular Formula

C18H18N4O4S

Molecular Weight

386.4 g/mol

IUPAC Name

benzyl 2-(1,3,7-trimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetate

InChI

InChI=1S/C18H18N4O4S/c1-11-19-15-14(17(24)22(3)18(25)21(15)2)16(20-11)27-10-13(23)26-9-12-7-5-4-6-8-12/h4-8H,9-10H2,1-3H3

InChI Key

BAMGCRSVEHFMFG-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C(=N1)SCC(=O)OCC3=CC=CC=C3)C(=O)N(C(=O)N2C)C

Origin of Product

United States

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